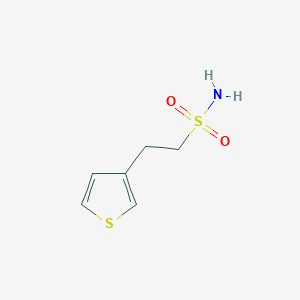

2-(Thiophen-3-yl)ethane-1-sulfonamide

Description

Significance of Sulfonamide Functional Groups in Drug Discovery and Development

The sulfonamide functional group (-SO2NH2) is a cornerstone in drug design and development, featured in a wide array of therapeutic agents. researchgate.netajchem-b.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. ajchem-b.comwikipedia.org

The therapeutic versatility of the sulfonamide group extends far beyond its antimicrobial properties. ajchem-b.comnih.gov It is a key pharmacophore in drugs with various biological activities, including:

Antiviral ajchem-b.com

Antidiabetic ajchem-b.com

Anticancer ajchem-b.com

Anti-inflammatory researchgate.net

Diuretic wikipedia.org

The sulfonamide moiety's ability to act as a bioisostere for carboxylic acids and its capacity to form strong hydrogen bonds contribute to its effectiveness in binding to biological targets. researchgate.net This functional group is present in numerous FDA-approved drugs, highlighting its continued importance in modern medicine. nih.gov

A recent analysis of FDA-approved pharmaceuticals from 2013 to 2023 ranked sulfonamide and sulfonamide-containing drugs as number one among sulfur-containing drugs, with 21 new drug approvals. nih.gov This underscores the sustained relevance and significance of the sulfonamide functional group in contemporary drug discovery.

Role of Thiophene (B33073) Heterocycles in Modulating Bioactivity of Sulfonamide Scaffolds

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is considered a "privileged pharmacophore" in medicinal chemistry due to its wide range of biological activities. nih.govrsc.org When incorporated into a sulfonamide scaffold, the thiophene moiety can significantly modulate the compound's physicochemical properties and biological activity. nih.gov

Key roles of the thiophene heterocycle in this context include:

Bioisosteric Replacement: Thiophene can serve as a bioisostere for a phenyl ring, offering a similar size and shape while potentially improving pharmacokinetic properties or reducing metabolic liabilities. nih.gov

Enhanced Receptor Binding: The sulfur atom in the thiophene ring can participate in hydrogen bonding, enhancing the interaction between the drug and its biological target. nih.gov

Diverse Biological Activities: Thiophene derivatives themselves exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant activities. nih.govcognizancejournal.compharmaguideline.com This inherent bioactivity can complement or enhance the therapeutic potential of the sulfonamide group.

The combination of the sulfonamide group's established therapeutic value and the thiophene ring's versatile properties has led to the development of numerous thiophene sulfonamide derivatives with significant biological potential. researchgate.net

Overview of Research Trajectories for Thiophene-Containing Sulfonamide Compounds

Research into thiophene-containing sulfonamide compounds is an active and evolving field. Current research trajectories are focused on several key areas:

Anticancer Agents: A significant area of investigation involves the development of thiophene sulfonamides as anticancer agents. nih.gov Researchers are exploring their potential to inhibit various cancer-related enzymes, such as carbonic anhydrases. researchgate.netnih.gov

Antimicrobial Agents: The historical success of sulfonamides as antimicrobials continues to inspire research into new thiophene-based derivatives to combat bacterial and fungal infections. nih.gov

Enzyme Inhibitors: Thiophene sulfonamides are being designed and synthesized as inhibitors for a variety of enzymes implicated in disease. For example, they have shown promise as potent inhibitors of carbonic anhydrase I and II isoenzymes. nih.gov

Neurological Disorders: Some thiophene sulfonamides are being investigated for their potential in treating neurological conditions. For instance, certain derivatives have been studied as serotonin (B10506) antagonists for potential use in Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of current research involves detailed SAR studies to understand how structural modifications to the thiophene sulfonamide scaffold affect biological activity. rsc.org This knowledge is crucial for the rational design of more potent and selective drug candidates.

The ongoing exploration of thiophene-containing sulfonamides highlights their importance as a versatile scaffold for the discovery of new therapeutic agents. researchgate.net

A- Detailed analysis of synthetic methodologies and chemical derivatization of 2-(Thiophen-3-yl)ethane-1-sulfonamide analogues

The synthesis and derivatization of this compound analogues are of significant interest in medicinal chemistry due to the diverse biological activities exhibited by sulfonamide-containing compounds. This article explores established and emerging synthetic pathways for the formation of the sulfonamide core and strategies for the functionalization of the thiophene moiety, providing a comprehensive overview of the chemical landscape of these important molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-thiophen-3-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2S2/c7-11(8,9)4-2-6-1-3-10-5-6/h1,3,5H,2,4H2,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECUDODUVQCJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 2 Thiophen 3 Yl Ethane 1 Sulfonamide Analogues

Established Synthetic Pathways for Sulfonamide Formation

The construction of the sulfonamide functional group is a cornerstone of organic synthesis, with several reliable methods available to chemists. These approaches offer varying degrees of efficiency, substrate scope, and functional group tolerance, allowing for the synthesis of a wide array of sulfonamide derivatives.

Reaction of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.incbijournal.com This nucleophilic substitution reaction is typically robust and high-yielding. The base, often an amine like pyridine (B92270) or a hydroxide (B78521) salt, serves to neutralize the hydrochloric acid generated during the reaction. cbijournal.com While effective, the nucleophilicity of the amine can be influenced by the electronic nature of its substituents, with primary amines generally being more reactive than secondary amines. ijarsct.co.in

Recent advancements have focused on developing more efficient and environmentally benign procedures. For instance, one-pot methods have been developed to generate the sulfonyl chloride in situ from thiols, followed by reaction with an amine. cbijournal.com This avoids the isolation of the often-unstable sulfonyl chloride intermediate.

| Reactants | Conditions | Product | Yield (%) | Reference |

| Aryl primary amine, Aryl sulfonyl chloride | Pyridine, 0-25 °C | N-Aryl sulfonamide | up to 100 | cbijournal.com |

| Thiol, Amine | I2O5 | N-Substituted sulfonamide | Moderate to high | rsc.org |

| Thiol, Aqueous NH3 | β-MnO2-HS, O2 | (Hetero)aryl sulfonamide | Moderate to high | rsc.org |

This table summarizes various methods for sulfonamide synthesis, highlighting the reactants, conditions, and yields.

Multi-Step Synthesis Approaches

Another approach involves the synthesis of sulfonamides from unactivated acids and amines via an aromatic decarboxylative halosulfonylation. This one-pot process leverages copper ligand-to-metal charge transfer to convert aromatic acids to sulfonyl chlorides, which then react with amines to form the desired sulfonamides. nih.gov

Alkylation Strategies for Sulfonamide Derivatives

N-alkylation of sulfonamides provides a direct route to introduce diversity at the nitrogen atom. Traditional methods often involve the use of alkyl halides in the presence of a base. More recently, transition metal-catalyzed N-alkylation reactions using alcohols as alkylating agents have gained prominence due to their efficiency and greener profile. acs.org Manganese-catalyzed "borrowing hydrogen" methodology, for example, allows for the mono-N-alkylation of a wide range of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols in excellent yields. acs.orgorganic-chemistry.org

| Sulfonamide | Alcohol | Catalyst | Product | Yield (%) | Reference |

| Thiophene-2-sulfonamide | Benzyl alcohol | Mn(I) PNP pincer precatalyst | N-Benzylthiophene-2-sulfonamide | 73 | acs.org |

| Aryl/Alkyl sulfonamides | Benzylic/Primary aliphatic alcohols | Mn(I) PNP pincer precatalyst | Mono-N-alkylated sulfonamides | 85 (average) | acs.org |

This table showcases the manganese-catalyzed N-alkylation of sulfonamides with various alcohols, demonstrating the versatility of this method.

Functionalization Strategies for Thiophene (B33073) Moiety in Sulfonamide Analogues

The thiophene ring in 2-(thiophen-3-yl)ethane-1-sulfonamide analogues serves as a versatile scaffold for further chemical modification. Functionalization of the thiophene ring can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Halogenation and Subsequent Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Halogenation of the thiophene ring, typically at the 2- or 5-position, provides a key handle for introducing a wide range of substituents via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an organoboron reagent with an organic halide in the presence of a palladium catalyst, is a particularly powerful tool for this purpose. doaj.orgresearchgate.netmdpi.com

This methodology has been successfully employed for the synthesis of 5-aryl-thiophene-2-sulfonamide derivatives by reacting 5-bromothiophene-2-sulfonamide (B1270684) with various aryl boronic acids. doaj.org The reaction conditions are generally mild, and the electronic effects of the substituents on the aryl boronic acid can influence the reaction outcome. doaj.org

| Halogenated Thiophene | Boronic Acid/Ester | Catalyst | Product | Reference |

| 5-Bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(0) | 5-Aryl-thiophene-2-sulfonamides | doaj.org |

| 3-Bromo-4-trifloyl-thiophenes | Aryl boronic acids | Pd(0) | Aryl-substituted thiophenes | dntb.gov.ua |

This table illustrates the application of the Suzuki-Miyaura cross-coupling reaction for the functionalization of halogenated thiophene sulfonamides.

Introduction of Diverse Substituents on the Thiophene Ring

Beyond cross-coupling reactions, various other methods exist for introducing substituents onto the thiophene ring. Direct C-H functionalization is an increasingly attractive strategy that avoids the need for pre-functionalized starting materials. nih.gov For instance, a site-selective two-step C-H sulfination sequence via aryl sulfonium (B1226848) salts has been developed to access aryl sulfonamides. nih.gov

Furthermore, the inherent reactivity of the thiophene ring allows for electrophilic substitution reactions, although regioselectivity can sometimes be a challenge. The choice of reaction conditions and directing groups can be crucial in controlling the position of substitution. The introduction of moieties such as isoxazole, benzothiazole, quinoline, and anthracene (B1667546) has been reported, leading to novel thiophene derivatives with potential biological activities. nih.govresearchgate.net

Synthesis of Hybrid Molecules Incorporating this compound Moieties

The synthesis of hybrid molecules, which combine two or more distinct pharmacophores, is a prominent strategy in drug discovery to develop compounds with potentially enhanced or novel biological activities. The this compound scaffold offers several points for chemical modification to create such hybrids. The primary sites for derivatization are the sulfonamide nitrogen and the thiophene ring.

One common approach is the formation of new bonds at the sulfonamide nitrogen. This can be achieved by reacting this compound with a variety of electrophilic partners. For instance, acylation with an activated carboxylic acid (such as an acid chloride or an active ester) of another bioactive molecule would lead to the formation of an N-acylsulfonamide hybrid. Another strategy involves the alkylation of the sulfonamide nitrogen, though this can sometimes be challenging due to the decreased nucleophilicity of the nitrogen atom.

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for modifying the thiophene ring. For instance, if a halogen atom is introduced onto the thiophene ring, it can serve as a handle for Suzuki, Stille, or Buchwald-Hartwig coupling reactions. This would allow for the attachment of a wide range of other molecular fragments, including aromatic and heteroaromatic rings, to the thiophene core.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and versatile method for creating hybrid molecules. A synthetic route could involve introducing an azide (B81097) or an alkyne functionality onto either the this compound core or the other molecule of interest, followed by their coupling.

Below is a table outlining potential synthetic strategies for hybrid molecules.

| Strategy | Reactive Site | Coupling Partner | Reaction Type | Potential Hybrid Moiety |

| N-Acylation | Sulfonamide Nitrogen | Acid Chloride | Acylation | Amide-linked pharmacophore |

| N-Alkylation | Sulfonamide Nitrogen | Alkyl Halide | Alkylation | Alkyl-linked pharmacophore |

| Suzuki Coupling | Thiophene Ring (halogenated) | Boronic Acid | Cross-Coupling | Aryl or heteroaryl group |

| Buchwald-Hartwig | Thiophene Ring (halogenated) | Amine | Cross-Coupling | Amino-substituted pharmacophore |

| CuAAC | Functionalized side chain | Azide or Alkyne | Cycloaddition | Triazole-linked pharmacophore |

Chemo-Enzymatic and Biocatalytic Approaches to Thiophene Sulfonamide Synthesis

The application of enzymes in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. While specific enzymatic routes for the synthesis of this compound are not extensively documented, general biocatalytic methods for the formation of sulfonamide and amide bonds can be considered.

One potential chemo-enzymatic approach involves the use of lipases. Lipases are widely used for the synthesis of amides from esters and amines. nih.govmdpi.commdpi.com A possible synthetic route could involve the enzymatic amidation of an ester precursor of 2-(thiophen-3-yl)ethanesulfonic acid with ammonia (B1221849) or an ammonia equivalent. The key challenge in this approach would be the identification of a lipase (B570770) that can efficiently catalyze the reaction with a sulfonic acid derivative.

Another avenue for exploration is the use of sulfotransferases. These enzymes are involved in the transfer of a sulfonyl group in biological systems. nih.gov While their natural substrates are typically different, protein engineering could potentially be used to develop a sulfotransferase capable of catalyzing the formation of the sulfonamide bond in this compound.

The biosynthesis of natural products containing sulfonamide and sulfamate (B1201201) moieties in microorganisms provides a blueprint for potential biocatalytic routes. nih.gov These pathways often involve unique enzymatic transformations that could be harnessed for the synthesis of novel sulfonamides.

The following table summarizes potential biocatalytic approaches.

| Enzyme Class | Reaction Type | Substrates | Key Considerations |

| Lipase | Amidation | Sulfonic acid ester and ammonia source | Substrate specificity for sulfonic esters |

| Hydrolase | Amidation (in reverse) | Sulfonic acid and amine | Thermodynamic equilibrium |

| Sulfotransferase | Sulfonyl transfer | Activated sulfonyl donor and amine | Enzyme engineering for substrate scope |

| Oxygenase | Oxidation of a sulfur precursor | Thiol or sulfide | Mimicking natural product biosynthesis |

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The efficient and scalable synthesis of this compound is crucial for its potential applications. The classical synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. ekb.eg In the case of this compound, this would involve the reaction of 2-(thiophen-3-yl)ethanesulfonyl chloride with ammonia.

The optimization of this reaction would involve a systematic study of various parameters to maximize the yield and purity of the product while minimizing reaction time and waste. Key parameters to consider include the choice of base, solvent, temperature, and the stoichiometry of the reactants.

Base: A variety of organic and inorganic bases can be used to scavenge the HCl generated during the reaction. The choice of base can significantly impact the reaction rate and the formation of byproducts.

Solvent: The solvent can influence the solubility of the reactants and the reaction kinetics. A range of aprotic and protic solvents could be screened to find the optimal medium.

Temperature: The reaction temperature can affect the rate of the reaction and the stability of the product. Lower temperatures may be required to minimize side reactions.

Modern approaches to reaction optimization, such as the use of Design of Experiments (DoE) methodologies like Response Surface Methodology (RSM), can be employed to systematically and efficiently identify the optimal reaction conditions. tandfonline.com This statistical approach allows for the simultaneous investigation of multiple variables and their interactions.

For a scalable synthesis, factors such as the ease of product isolation and purification, the cost and availability of reagents, and the safety of the process are of paramount importance. The development of a robust and reproducible process is essential for the transition from laboratory-scale synthesis to industrial production.

Below is a hypothetical data table illustrating the optimization of the reaction between 2-(thiophen-3-yl)ethanesulfonyl chloride and ammonia.

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pyridine (2.0) | Dichloromethane | 25 | 12 | 75 |

| 2 | Triethylamine (2.0) | Dichloromethane | 25 | 12 | 82 |

| 3 | Triethylamine (2.0) | Tetrahydrofuran | 25 | 12 | 85 |

| 4 | Triethylamine (2.0) | Tetrahydrofuran | 0 | 24 | 90 |

| 5 | LiOH·H₂O (1.5) | Ethanol/Water | 0 | 1 | 92 |

| 6 | NaHCO₃ (sat. aq.) | Dichloromethane | 25 | 12 | 78 |

Biological Activities and Mechanistic Insights of Thiophene Sulfonamide Derivatives

Antimicrobial Properties

Thiophene (B33073) sulfonamide derivatives have emerged as a versatile class of compounds with significant antimicrobial properties. Their molecular structure, which combines the thiophene ring with a sulfonamide group, allows for a wide range of chemical modifications, leading to compounds with potent and varied biological activities.

Antibacterial Activity and Spectrum

Thiophene sulfonamide derivatives have demonstrated a broad spectrum of antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. nih.govacs.org The versatility of this chemical scaffold allows for the development of compounds with tailored properties and enhanced potency. nih.gov

Research has shown that these derivatives are effective against a range of bacterial species. For instance, certain novel sulfonamide derivatives have shown activity against Staphylococcus aureus (including methicillin-susceptible strains, MSSA) and Escherichia coli. researchgate.netbiorxiv.org Hybrid compounds, which incorporate the thiophene sulfonamide moiety with other bioactive structures like thienopyrimidine, have also been synthesized and evaluated. Some of these hybrids exhibited mild to moderate activity against S. aureus and E. coli. nih.gov

The antibacterial efficacy of these compounds is often quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. For example, some Schiff bases derived from sulfonamides and thiophene have shown MIC values ranging from 6.25 to 50 µg/mL against various bacterial pathogens. frontiersin.org Similarly, certain sulfonamide-1,3,4-oxadiazole hybrids have displayed significant antistaphylococcal activity with MICs between 2 and 32 µg/mL. frontiersin.org

It is a known characteristic that Gram-negative bacteria are generally more resistant to antimicrobial agents than Gram-positive bacteria due to their outer lipopolysaccharide membrane, which acts as a permeability barrier. researchgate.net Despite this, some synthesized thiophene derivatives have shown promising activity against Gram-negative species like Pseudomonas aeruginosa. researchgate.net

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff bases (from terpene p-cuminal and sulfanilamide) | MRSA | 6.25–50 | frontiersin.org |

| Sulfonamide-1,3,4-oxadiazole hybrids | MSSA and clinical MRSA isolates | 2–32 | frontiersin.org |

| SLF-based aminophosphonates | MSSA and MRSA | from 16 | researchgate.net |

| 5-bromo-N-alkylthiophene-2-sulfonamides (Compound 3b) | NDM-1-producing K. pneumoniae ST147 | 0.39 | nih.gov |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | S. aureus | 250 | nih.gov |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | E. coli | 125 | nih.gov |

The primary and most well-understood mechanism of action for sulfonamide-based antibiotics is the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS). mdpi.com This enzyme is crucial in the bacterial folic acid (folate) biosynthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPPP) to form 7,8-dihydropteroate. mdpi.com Bacteria must synthesize their own folate, as they cannot uptake it from the environment, making this pathway an excellent target for antimicrobial agents. mdpi.com

Thiophene sulfonamide derivatives, due to their structural similarity to PABA, act as competitive inhibitors of DHPS. biorxiv.org By binding to the active site of the enzyme, they prevent the natural substrate (PABA) from binding, thereby halting the production of dihydropteroate and, consequently, folic acid. mdpi.com The depletion of folic acid precursors disrupts the synthesis of nucleotides and certain amino acids, which are essential for DNA replication and bacterial growth. nih.gov

This mechanism has been confirmed through molecular docking studies, which have shown that the sulfonamide functional group exhibits significant interactions with the target protein DHPS. biorxiv.orgyoutube.com The combination of a thiophene ring with the sulfonamide moiety can enhance this inhibitory activity. Some newly synthesized thiophene-sulfonamide conjugates have shown moderate to excellent antimicrobial activity, which is attributed to their ability to inhibit DHPS. youtube.com Furthermore, dual-inhibitor compounds have been designed to target both DHPS and dihydrofolate reductase (DHFR), another key enzyme in the folate pathway, to create a synergistic antibacterial effect. nih.gov

While the inhibition of the folic acid pathway is the classical mechanism of action for sulfonamides, recent research has indicated that thiophene sulfonamide derivatives may also exert their antibacterial effects through alternative mechanisms. nih.gov Some novel sulfonamides have been found to operate via mechanisms that are independent of DHPS inhibition.

One such alternative mechanism involves the disruption of the bacterial cell membrane. Studies on certain thiophene derivatives have shown that they can increase the permeability of the bacterial membrane, leading to cell death. This effect has been observed in both Acinetobacter baumannii and Escherichia coli.

Another potential target is the bacterial cell division machinery. For example, a thiophenyl-pyrimidine derivative has been shown to inhibit the polymerization of FtsZ, a protein that is essential for bacterial cell division. This disruption of FtsZ assembly ultimately leads to bactericidal effects.

Furthermore, some thiophene sulfonamides have been identified as inhibitors of quorum sensing in pathogenic bacteria like Vibrio species. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the expression of virulence factors. By inhibiting the master quorum sensing transcription factor LuxR, these compounds can effectively disarm the bacteria without necessarily killing them, which may reduce the selective pressure for resistance development.

The rise of antibiotic-resistant bacteria is a major global health concern, and there is an urgent need for new antimicrobial agents that are effective against these challenging pathogens. Thiophene sulfonamide derivatives have shown significant promise in this area, with demonstrated activity against several drug-resistant strains.

Methicillin-Resistant Staphylococcus aureus (MRSA): Numerous studies have highlighted the potential of thiophene sulfonamides as anti-MRSA agents. researchgate.netfrontiersin.org For instance, Schiff bases derived from sulfonamides and thiophene have been reported to be active against MRSA, with minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL. frontiersin.org Some of these derivatives have been shown to be bactericidal, which is a significant advantage over bacteriostatic agents. frontiersin.org Furthermore, certain compounds have demonstrated the ability to prevent biofilm formation in MRSA, which is a key virulence factor that contributes to persistent infections. researchgate.net

New Delhi Metallo-β-lactamase-1 (NDM-1) producing Klebsiella pneumoniae: NDM-1 is an enzyme that confers resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered last-resort antibiotics. A recent study detailed the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides and their evaluation against a clinically isolated NDM-1-producing strain of K. pneumoniae. One of the synthesized compounds, in particular, exhibited high potency with a MIC of 0.39 µg/mL and a minimum bactericidal concentration (MBC) of 0.78 µg/mL against this highly resistant strain. nih.gov This indicates that thiophene sulfonamides could be a valuable scaffold for the development of new treatments for infections caused by carbapenem-resistant Enterobacteriaceae.

Antifungal Activity

In addition to their antibacterial properties, thiophene sulfonamide derivatives have also been investigated for their antifungal activity. Several studies have reported that these compounds are effective against a range of fungal pathogens. youtube.com

For example, certain thienopyrimidine–sulfonamide hybrids have been evaluated for their activity against Candida albicans and Candida parapsilosis. nih.gov One of the tested compounds, a thienopyrimidine–sulfamethoxazole hybrid, showed promising antifungal activity with MIC values of 31.25 µg/mL against C. albicans and 62.5 µg/mL against C. parapsilosis. nih.gov

Other research has focused on tetrasubstituted thiophene derivatives, some of which were found to be active against four different fungal species. researchgate.net These findings suggest that the thiophene sulfonamide scaffold can be a valuable starting point for the development of novel antifungal agents.

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | Reference |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida albicans | 31.25 | nih.gov |

| Thienopyrimidine–sulfamethoxazole hybrid (8iii) | Candida parapsilosis | 62.5 | nih.gov |

| Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) | Candida albicans | 62.5 | nih.gov |

| Cyclohexathienopyrimidine–sulfadiazine hybrid (4ii) | Candida parapsilosis | 125 | nih.gov |

Antiviral Activity

The broad biological activity of thiophene sulfonamide derivatives also extends to antiviral effects. While this area of research is less extensive than that for their antibacterial and antifungal properties, several studies have indicated their potential as antiviral agents.

For instance, a review of sulfonamides with heterocyclic peripheries highlighted their activity against a range of viruses, including influenza viruses. Certain quinoline-substituted sulfonamide derivatives have shown high activity against influenza viruses H9N2, Newcastle disease virus (NDV), and infectious bursal disease virus (IBDV).

The thiophene ring is a component of numerous pharmacologically important compounds, and its incorporation into sulfonamide structures can lead to molecules with diverse biological activities, including antiviral properties. researchgate.net The development of new broad-spectrum antiviral drugs is a critical public health priority, and thiophene sulfonamides represent a promising class of compounds for further investigation in this area.

Lack of Specific Research Data for 2-(Thiophen-3-yl)ethane-1-sulfonamide

Following a comprehensive search for scientific literature, no specific research data was found for the chemical compound This compound concerning its biological activities as outlined in the requested article structure. The search included targeted queries for its effects on cancer, inflammation, and the specific mechanistic pathways such as apoptosis, tubulin polymerization, and enzyme inhibition.

While the broader classes of thiophene-containing compounds and sulfonamide derivatives are well-documented for their diverse pharmacological properties, including anticancer and anti-inflammatory effects, this information is not specific to "this compound". nih.govresearchgate.netencyclopedia.pubresearchgate.netresearchgate.net

For instance, research on other related thiophene sulfonamide derivatives has shown:

Potent inhibition of cyclooxygenase-2 (COX-2) by compounds like (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide. nih.gov

Inhibition of 5-lipoxygenase (5-LO) by molecules such as N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide. nih.gov

Induction of apoptosis by certain 3-phenylthiophene-2-sulfonamide derivatives. nih.gov

General inhibition of tubulin polymerization by some tertiary sulfonamide derivatives. nih.gov

However, these findings relate to molecules that are structurally distinct from this compound. Scientific accuracy demands that data from one compound cannot be extrapolated to another, even if they belong to the same general chemical classes.

As the specific biological activities and mechanistic insights for this compound itself are not available in the public research domain, it is not possible to generate the requested article with the required scientific accuracy and adherence to the provided outline.

Anti-Inflammatory and Antioxidant Effects

Reactive Oxygen Species (ROS) Scavenging

The investigation into the antioxidant properties of thiophene sulfonamide derivatives has revealed their potential to act as scavengers of reactive oxygen species (ROS). While specific data for this compound is not available, studies on related compounds indicate that the thiophene moiety is a key contributor to antioxidant activity. nih.gov

Various thiophene derivatives have been evaluated for their ability to neutralize free radicals using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid) (ABTS) radical scavenging methods. youtube.com For instance, certain newly synthesized thiophene derivatives have demonstrated notable antioxidant properties. nih.gov The antioxidant capacity is often attributed to the ability of the thiophene ring to donate an electron or a hydrogen atom to stabilize free radicals. The substitution pattern on the thiophene ring and the nature of the sulfonamide side chain can significantly influence this activity.

It is important to note that some thiophene sulfonamide derivatives, particularly benzo[b]thiophenesulphonamides, have been shown to induce the production of ROS in tumor cells, leading to apoptosis. nih.gov This pro-oxidant activity in a specific cellular context stands in contrast to the direct ROS scavenging properties observed in chemical assays and highlights the complex biological roles these compounds can play. The precise mechanism of ROS scavenging by thiophene sulfonamides likely involves the stabilization of the resulting radical through the delocalization of the unpaired electron across the aromatic thiophene ring.

Enzyme Inhibitory Activities (Beyond DHPS and COX)

Thiophene sulfonamides are a well-established class of enzyme inhibitors, with their activity extending beyond the commonly studied Dihydropteroate Synthase (DHPS) and Cyclooxygenase (COX) enzymes. The sulfonamide group is a key pharmacophore that can mimic the transition state of enzyme-catalyzed reactions, leading to potent and often selective inhibition.

Carbonic Anhydrase (CA) Inhibition

The inhibition of carbonic anhydrases (CAs) is a hallmark of the sulfonamide class of compounds, and thiophene-containing derivatives are no exception. These zinc-containing metalloenzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Thiophene-based sulfonamides have been extensively studied as inhibitors of various human (h) CA isoforms, including hCA-I, hCA-II, hCA-IV, hCA-VII, and the tumor-associated hCA-IX.

Research has shown that thiophene-based sulfonamides can be potent inhibitors of cytosolic isoforms hCA-I and hCA-II. researchgate.netopenaccesspub.org One study reported IC50 values for a series of thiophene-based sulfonamides in the range of 69 nM to 70 µM against hCA-I and 23.4 nM to 1.405 µM against hCA-II. researchgate.netopenaccesspub.org The corresponding inhibition constants (Ki) were in the range of 66.49 nM to 234.99 µM for hCA-I and 74.88 nM to 38.04 µM for hCA-II. researchgate.netopenaccesspub.org

The interaction of these inhibitors with the enzyme is primarily mediated by the sulfonamide group, which coordinates to the zinc ion in the active site. The thiophene ring and its substituents play a crucial role in establishing additional interactions with amino acid residues in the active site cavity, thereby influencing the potency and isoform selectivity of the inhibitor. nih.gov X-ray crystallography studies of some 2-thiophene-sulfonamide derivatives in complex with hCA II have provided detailed insights into their binding modes, revealing key hydrophobic and hydrogen bonding interactions that contribute to their high affinity.

Furthermore, benzo[b]thiophene sulfonamides have demonstrated potent inhibition of the tumor-associated isoform hCA-IX, with inhibition constants in the nanomolar range (2.8-15 nM), making them more active than some clinically used inhibitors. Some of these derivatives also exhibited selectivity for hCA-IX over the cytosolic isoforms.

While extensive data exists for the aforementioned isoforms, the inhibitory activity of thiophene sulfonamides against hCA-IV and hCA-VII is also an area of investigation, with some five-membered heterocyclic sulfonamides showing activity against these isoforms. nih.gov

Below is an interactive data table summarizing the inhibitory activities of selected thiophene sulfonamide derivatives against various carbonic anhydrase isoforms.

| Compound Type | Isoform | Inhibition Constant (Ki) Range | IC50 Range | Reference |

| Thiophene-based sulfonamides | hCA-I | 66.49 nM - 234.99 µM | 69 nM - 70 µM | researchgate.netopenaccesspub.org |

| Thiophene-based sulfonamides | hCA-II | 74.88 nM - 38.04 µM | 23.4 nM - 1.405 µM | researchgate.netopenaccesspub.org |

| Benzo[b]thiophene sulfonamides | hCA-I | 63 nM - 138 nM | - | |

| Benzo[b]thiophene sulfonamides | hCA-II | 6.3 nM - 8.8 nM | - | |

| Benzo[b]thiophene sulfonamides | hCA-IX | 2.8 nM - 15 nM | - |

HMG-CoA Reductase Inhibition

There is currently a lack of significant published research on the inhibitory activity of thiophene sulfonamides, including this compound, against 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. While some studies have explored thiophene derivatives as HMG-CoA reductase inhibitors, these have typically focused on compounds with different functional groups, such as thiophene-3-heptenoic acids, which are structurally distinct from sulfonamides. researchgate.net Similarly, research on 4-thiophenyl quinolines as inhibitors of this enzyme does not provide direct insight into the activity of thiophene sulfonamides. nih.gov Therefore, the potential for this class of compounds to inhibit HMG-CoA reductase remains an open area for investigation.

HIV Protease and Cysteine Protease Inhibition

Glycoprotein IIb/IIIa Antagonism

There is no direct evidence in the reviewed scientific literature to suggest that this compound or other thiophene sulfonamides act as antagonists of the Glycoprotein IIb/IIIa receptor. This receptor plays a crucial role in platelet aggregation, and its antagonists are used as antiplatelet agents. The current body of research on thiophene sulfonamides has not focused on this particular biological target.

Cholinesterase (AChE, BChE) Inhibition

The potential for thiophene sulfonamides to inhibit cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is an emerging area of interest. Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. While specific data on this compound is not available, some studies have begun to explore the cholinesterase inhibitory activity of broader classes of sulfonamide derivatives. However, detailed structure-activity relationship studies focusing specifically on thiophene sulfonamides in this context are limited. Therefore, the capacity of this particular chemical class to act as effective cholinesterase inhibitors remains to be thoroughly elucidated.

γ-Secretase Inhibition

γ-Secretase is a multi-subunit protease complex that plays a crucial role in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-beta (Aβ) peptides. nih.gov Thiophene sulfonamide derivatives have been investigated as potent γ-secretase inhibitors (GSIs), aiming to reduce the production of neurotoxic Aβ peptides. nih.gov

One notable example is Begacestat (GSI-953), a novel thiophene sulfonamide derivative that has been studied for its selective inhibition of APP cleavage over Notch processing. nih.gov The Notch receptor is another critical substrate of γ-secretase, and its inhibition can lead to severe adverse effects. nih.gov Begacestat demonstrated low nanomolar potency in inhibiting Aβ production in both cellular and cell-free assays. nih.gov The selectivity of such compounds is a key aspect of their therapeutic potential, aiming to maximize efficacy in reducing Aβ while minimizing mechanism-based toxicities associated with Notch inhibition. nih.govresearchgate.net

Conformational modeling of selective γ-secretase inhibitors suggests that a specific 'U' shape orientation between the aromatic sulfone/sulfonamide and an aryl ring is important for selectivity and potency. ucl.ac.uk This structural insight has guided the design of new classes of inhibitors, including azabicyclo[2.2.2]octane sulfonamides, which have shown high potency towards specific presenilin-1 (PSEN1)-containing γ-secretase complexes. ucl.ac.uk

Table 1: Examples of Thiophene Sulfonamide Derivatives as γ-Secretase Inhibitors

| Compound Name | Target | Key Findings | Reference |

|---|---|---|---|

| Begacestat (GSI-953) | γ-Secretase | Selectively inhibits APP cleavage over Notch, with low nanomolar potency in reducing Aβ production. | nih.gov |

| Azabicyclo[2.2.2]octane sulfonamides | PSEN1-selective γ-secretase | Designed based on a 'U' shape conformation for PSEN1 selectivity; some compounds show high potency. | ucl.ac.uk |

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. Thiophene sulfonamide derivatives have been identified as potent inhibitors of various protein kinases.

For instance, certain substituted thiophene sulfonamides have shown inhibitory activity against malarial and mammalian cyclin-dependent protein kinases (CDKs). nih.gov Specifically, these compounds were found to be potent inhibitors of Plasmodium falciparum Pfmrk, a CDK with homology to human CDK7. nih.gov Some of these derivatives, such as bromohydrosulfonylacetamides, exhibited sub-micromolar IC50 values and demonstrated selectivity for CDK7 over other CDKs. nih.gov

Furthermore, N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent inhibitors of the BRAFV600E mutant kinase, which is prevalent in various human cancers, including melanoma. nih.gov Through virtual screening and chemical synthesis, specific compounds in this series were found to have submicromolar inhibitory activities against BRAFV600E. nih.gov Thiophene-carboxamides have also been explored as inhibitors of protein kinases, highlighting the versatility of the thiophene scaffold in designing kinase inhibitors. google.com

Table 2: Thiophene Sulfonamide Derivatives as Protein Kinase Inhibitors

| Compound Class | Target Kinase | Biological Effect | Reference |

|---|---|---|---|

| Substituted thiophene sulfonamides | Pfmrk (malarial CDK), human CDK7 | Potent and selective inhibition of CDK activity. | nih.gov |

| N-(thiophen-2-yl) benzamide derivatives | BRAFV600E | Submicromolar inhibitory activity against the mutant kinase. | nih.gov |

Other Reported Biological Activities

Beyond their roles in inhibiting γ-secretase and protein kinases, thiophene sulfonamide derivatives have demonstrated a broad spectrum of other biological activities.

Anti-diabetic: Certain thiophene derivatives have been investigated for their potential in treating diabetes. google.com Sulfonamide derivatives, in general, have been designed as multi-target antidiabetic agents, with some showing excellent inhibitory potential against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govresearchgate.net The structural features of these molecules allow for interactions with key residues in the active site of α-glucosidase. nih.gov Piperazine sulphonamide derivatives have also been designed as dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. pensoft.net

Anticonvulsant: The thiophene ring is a structural component of the antiepileptic drug tiagabine. nih.gov This has inspired the synthesis and evaluation of new thiophene-containing compounds for anticonvulsant activity. nih.gov For example, derivatives of 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione have shown promising anticonvulsant effects in various animal models of epilepsy. nih.gov Similarly, 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives have been identified as potent antiseizure agents. mdpi.com

Anti-glaucoma: Thiophene sulfonamides have been developed as carbonic anhydrase inhibitors for the treatment of glaucoma. google.comnih.gov These compounds are designed to reduce elevated intraocular pressure. google.com Thienothiopyran-2-sulfonamides represent a class of water-soluble carbonic anhydrase inhibitors that are candidates for topical ocular administration. nih.gov

Neuroprotective: A novel phenoxy thiophene sulfonamide has been shown to protect against glutamate-induced oxidative injury in a neuronal cell model. nih.gov This compound was found to suppress oxidative stress by blocking Ca2+ and reactive oxygen species (ROS) production, suggesting its potential as a therapeutic agent for neurodegenerative disorders. nih.gov

Table 3: Other Biological Activities of Thiophene Sulfonamide Derivatives

| Biological Activity | Compound Class/Example | Mechanism/Key Finding | Reference(s) |

|---|---|---|---|

| Anti-diabetic | Thiophene derivatives, Sulfonamide derivatives | Inhibition of α-glucosidase; DPP-4 inhibition. | google.comnih.govresearchgate.netpensoft.net |

| Anticonvulsant | 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives | Activity in MES, 6 Hz, and scPTZ seizure models. | nih.govmdpi.com |

| Anti-glaucoma | Aryl (or aralkyl)-sulfonylthiophene-2-sulfonamides | Inhibition of carbonic anhydrase to lower intraocular pressure. | google.comnih.govnih.gov |

| Neuroprotective | Phenoxy thiophene sulfonamide | Protection against glutamate-evoked excitotoxicity by reducing oxidative stress. | nih.gov |

Structure Activity Relationship Sar Studies of 2 Thiophen 3 Yl Ethane 1 Sulfonamide Derivatives

Impact of Substituents on the Thiophene (B33073) Ring on Biological Activity

The thiophene ring is a key structural component that often engages in crucial interactions with the target protein. Its substitution pattern significantly modulates the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing biological activity.

Research into thiophene-2-carboxamide derivatives, a related class of compounds, provides valuable insights into how substitutions on the thiophene ring can affect bioactivity. Studies on derivatives with substituents at the 3-position of the thiophene ring have demonstrated clear SAR trends in antibacterial and antioxidant activities. For instance, 3-amino thiophene-2-carboxamide derivatives generally exhibit higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov This suggests that an amino group at this position is favorable for target interaction, possibly through hydrogen bonding or by altering the electronic nature of the aromatic system. nih.gov

Similarly, substitutions on an aryl ring attached to the thiophene core also play a role. The presence of a methoxy (B1213986) group on this adjacent aryl ring was found to enhance activity against both Gram-positive and Gram-negative bacteria in some series. nih.gov

In a different context, for N-(5-substituted)thiophene-2-alkylsulfonamides acting as 5-lipoxygenase (5-LO) inhibitors, substitutions at the 5-position of the thiophene ring were found to be critical for potency. The compound N-[5-(4-fluoro)phenoxythien-2-yl]methanesulfonamide emerged as a particularly potent inhibitor, highlighting that introducing a substituted phenoxy group at the 5-position is a highly effective strategy for enhancing 5-LO inhibition. nih.gov

Table 1: Effect of Thiophene Ring Substituents on Antibacterial Activity of Thiophene-2-Carboxamide Derivatives Data synthesized from studies on related thiophene carboxamides to illustrate general principles of thiophene ring substitution.

| Compound Series | Substitution at Position 3 | General Antibacterial Activity Trend |

|---|---|---|

| Thiophene-2-carboxamides | Amino (-NH2) | High |

| Thiophene-2-carboxamides | Hydroxy (-OH) | Moderate |

| Thiophene-2-carboxamides | Methyl (-CH3) | Low to Moderate |

Influence of the Ethane (B1197151) Linker and Sulfonamide Moiety on Target Interaction

The ethane linker and the sulfonamide moiety are fundamental to the scaffold's ability to interact with various biological targets. The sulfonamide group, in particular, is a well-established zinc-binding group and plays a pivotal role in the inhibition of metalloenzymes like carbonic anhydrases (CAs). researchgate.netmdpi.com X-ray crystallography studies have shown that the sulfonamide nitrogen can coordinate directly with the zinc ion in the active site of CAs, while the sulfonamide oxygens form crucial hydrogen bonds with nearby amino acid residues, such as the amide nitrogen of Thr199 in human carbonic anhydrase II (hCA II). mdpi.com This interaction is a cornerstone of the inhibitory mechanism for many sulfonamide-based drugs. researchgate.net

The ethane linker provides spatial separation and appropriate orientation between the thiophene ring and the sulfonamide moiety. Its length and flexibility are critical. For instance, in the development of NLRP3 inflammasome inhibitors, structural extension from a 2-(thiophen-3-yl)acetyl moiety to a 3-thiophenebutylamide resulted in a decrease in potency, suggesting that the two-carbon chain of the ethane linker provides an optimal distance for target engagement in that specific context.

However, the linker's role can vary depending on the target. In a series of anti-HIV cosalane (B1669449) analogues, modifications to a linker chain, including shortening or lengthening it, produced relatively minor changes in antiviral potency. nih.gov This suggests that in some cases, the linker may primarily function as a general lipophilic appendage rather than a specific binding element. nih.gov In contrast, for Mcl-1 inhibitors based on a 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide scaffold, the entire ethyl-ureido linker is integral to binding affinity. acs.org

Role of Substitutions on the Sulfonamide Nitrogen

The sulfonamide group in 2-(thiophen-3-yl)ethane-1-sulfonamide is a primary sulfonamide (-SO₂NH₂). Substitution on the nitrogen atom (N-substitution) to create secondary or tertiary sulfonamides can profoundly impact the compound's physicochemical properties and biological activity.

A critical application of N-substitution is in modulating pharmacokinetic properties, particularly central nervous system (CNS) penetration. In a lead optimization campaign for Trypanosoma brucei N-myristoyltransferase (TbNMT) inhibitors, researchers found that the parent pyrazole (B372694) sulfonamide series had poor CNS exposure. nih.gov Capping the acidic sulfonamide nitrogen with a methyl group or a difluoromethyl group dramatically improved the brain-to-blood ratio. nih.gov This modification reduces the polar surface area and eliminates the acidic proton, thereby enhancing the molecule's ability to cross the blood-brain barrier. nih.gov This strategy transformed a peripherally restricted agent into a CNS-penetrant compound without a significant loss of potency. nih.gov

However, N-substitution is not always beneficial for potency. In the development of NLRP3 inhibitors, converting a secondary sulfonamide to a cyclized tertiary sulfonamide led to a significant decrease in potency in two out of three tested compound series. This indicates that the hydrogen atom on the sulfonamide nitrogen may be an important hydrogen bond donor for interacting with the target protein.

Table 2: Effect of Sulfonamide N-Substitution on CNS Penetration of Pyrazole Sulfonamide Inhibitors Data from a study on TbNMT inhibitors illustrating the impact of capping the sulfonamide nitrogen.

| Compound Type | Sulfonamide Moiety | Brain:Blood Ratio | Effect on CNS Penetration |

|---|---|---|---|

| Parent Compound | Primary (-SO₂NH₂) | <0.1 | Poor |

| N-Methyl Derivative | Secondary (-SO₂NHCH₃) | 3.7 | Significantly Enhanced |

Conformational Preferences and Their Relation to Bioactivity

Molecular docking and X-ray crystallography studies provide insights into the bioactive conformation. For thiophene-based sulfonamides inhibiting carbonic anhydrase, the sulfonamide moiety adopts a specific orientation that allows it to bind to the zinc ion and form hydrogen bonds within the enzyme's active site. mdpi.com The thiophene ring and its substituents then occupy adjacent hydrophobic or hydrophilic pockets, and the adopted conformation must be energetically favorable to ensure tight binding.

In some cases, subtle changes to the chemical structure can induce significant conformational shifts that alter biological activity. For example, the addition of a bromine atom to a thiophene cycle was proposed to cause a change in molecular conformation, leading to greater apoptotic potential in cancer cells. This highlights that even minor modifications can influence the preferred three-dimensional structure and, consequently, the interaction with the target.

Pharmacophore Identification and Lead Optimization

Pharmacophore modeling identifies the essential structural features required for biological activity. For many thiophene sulfonamide derivatives, the key pharmacophoric elements often include the thiophene ring as a hydrophobic or aromatic feature, the sulfonamide group as a hydrogen-bond donor/acceptor and/or a zinc-binding group, and specific substituent patterns that provide additional interactions. researchgate.netnih.gov

Lead optimization is the process of refining a lead compound to improve its potency, selectivity, and pharmacokinetic properties. Several strategies have been successfully applied to derivatives of the this compound scaffold:

Structure-Based Design: Using X-ray crystal structures of the target protein in complex with an inhibitor, medicinal chemists can rationally design new analogs. This approach was used to optimize 3-phenyl-N-(2-(3-phenylureido)ethyl)thiophene-2-sulfonamide derivatives into potent and selective Mcl-1 inhibitors. acs.org

Modulating Physicochemical Properties: As seen with the TbNMT inhibitors, capping the sulfonamide nitrogen was a successful strategy to reduce polarity and increase CNS penetration, addressing a key pharmacokinetic challenge. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies on thiophene analogs as anti-inflammatory agents have shown that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, are critical for activity. nih.gov These computational models can guide the design of new compounds with enhanced electronic features for improved potency. nih.gov

Through these lead optimization strategies, the versatile this compound scaffold continues to be a fruitful starting point for the development of novel therapeutic agents targeting a wide range of diseases.

Interactions with Specific Biological Targets and Pathways

Dihydropteroate (B1496061) Synthase (DHPS) Binding and Inhibition

Sulfonamides as a class are well-established inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of bacteria. nih.govwikipedia.orgpatsnap.com This pathway is essential for the synthesis of nucleic acids, and its disruption leads to a bacteriostatic effect. wikipedia.org The inhibitory mechanism of sulfonamides is competitive, as they are structural analogs of the natural substrate, para-aminobenzoic acid (pABA). nih.govpatsnap.com

The sulfonamide moiety fits into the pABA-binding pocket of the DHPS enzyme. nih.gov Specifically, the negatively charged oxygen atoms of the sulfonyl group mimic the interactions of the pABA carboxyl group. nih.gov Research on thiophene-sulfonamide conjugates has shown that these derivatives can exhibit moderate to excellent antimicrobial and DHFR (dihydrofolate reductase) inhibition activity. utrgv.edu Molecular docking studies have confirmed that thiophene-linked sulfonamide derivatives have a notable binding pose within the active sites of dihydropteroate synthetase (DHPS) and dihydrofolate reductase (DHFR), suggesting they can serve as potential inhibitors for these enzymes. utrgv.edu

In addition to direct competitive inhibition, sulfonamides can also act as alternative substrates for DHPS, leading to the formation of dead-end pterin-sulfonamide products. nih.gov This action sequesters pterin (B48896) pools, further disrupting the folate pathway. nih.gov

Carbonic Anhydrase (CA) Isozyme Binding and Selectivity

Thiophene-based sulfonamides are recognized as a significant class of carbonic anhydrase (CA) inhibitors. bohrium.comnih.gov These metalloenzymes are involved in numerous physiological processes. bohrium.com Studies on a range of thiophene-based sulfonamides have demonstrated potent inhibitory effects against human carbonic anhydrase I and II isoenzymes (hCA-I and hCA-II). bohrium.comnih.gov

Research has shown that these compounds can exhibit noncompetitive inhibition, suggesting they may bind to a site other than the catalytic active site. nih.govresearchgate.net Molecular docking studies support this, indicating that the sulfonamide and thiophene (B33073) moieties play a crucial role in the inhibition by interacting outside of the catalytic center. nih.gov The potency of these compounds is often in the nanomolar to micromolar range. nih.gov For instance, one study reported Ki values for a series of thiophene-based sulfonamides ranging from 66.49 nM to 234.99 µM against hCA-I and from 74.88 nM to 38.04 µM against hCA-II. nih.gov

The development of positively charged sulfonamides has been explored to selectively target transmembrane CA isoforms, such as CA IX and CA XII, which are often overexpressed in tumors. nih.gov This approach aims to prevent membrane permeation and focus the inhibitory action on tumor-associated enzymes. nih.gov

Table 1: Inhibition Data for a Series of Thiophene-Based Sulfonamides against hCA-I and hCA-II nih.gov

| Isozyme | IC50 Range | Ki Range |

|---|---|---|

| hCA-I | 69 nM - 70 µM | 66.49 ± 17.15 nM - 234.99 ± 15.44 µM |

| hCA-II | 23.4 nM - 1.405 µM | 74.88 ± 20.65 nM - 38.04 ± 12.97 µM |

Cyclooxygenase (COX) Isozyme Binding

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key mediators of inflammation through the production of prostaglandins. frontiersin.org Sulfonamide and methylsulfonyl groups are well-known motifs in the molecular structure of selective COX-2 inhibitors. frontiersin.org Drugs like celecoxib (B62257) and valdecoxib, which are selective COX-2 inhibitors, incorporate a primary sulfonamide moiety. frontiersin.orgdocumentsdelivered.com

A study on styrylheterocycles containing a benzenesulfonamide (B165840) group evaluated their effect on COX-2-mediated prostaglandin (B15479496) E2 (PGE2) production. nih.gov Within this series, (E)-4-(2-(thiophen-3-yl)vinyl)benzenesulfonamide demonstrated potent inhibitory activity with an IC50 value of 0.013 μM. nih.gov This inhibition was attributed in part to the suppression of COX-2 mRNA expression, indicating an effect on the upstream regulation of the enzyme. nih.gov This finding suggests that thiophene-containing sulfonamides have the potential to interact with the COX-2 pathway, although the direct binding characteristics to the isozymes were not fully elucidated in this study.

Angiotensin AT2 Receptor Ligand Binding

Significant research has been conducted on N-(heteroaryl)thiophene sulfonamides as ligands for the angiotensin AT2 receptor. scilifelab.semonash.edunih.govdiva-portal.org These studies have led to the discovery of highly potent and selective AT2 receptor ligands.

In one study, two series of N-(heteroaryl)thiophene sulfonamides were synthesized. scilifelab.sediva-portal.org An AT2R selective ligand with a Ki of 42 nM was identified in the first series. scilifelab.semonash.edudiva-portal.org The second series yielded six ligands with significantly improved binding affinities, showing Ki values of less than 5 nM. scilifelab.semonash.edudiva-portal.org The most promising ligand from this work had a Ki value of 4.9 nM. scilifelab.senih.gov

Another study on N-(alkyloxycarbonyl)thiophene sulfonamides identified a selective AT2 receptor ligand with a Ki of 9.3 nM. nih.gov This compound was found to act as an AT2R agonist. nih.gov Molecular docking and dynamics simulations have been used to explore the binding modes of these potent ligands to the AT2 receptor. scilifelab.senih.gov

Table 3: Angiotensin AT2 Receptor Binding Affinities for N-(Heteroaryl)thiophene Sulfonamide Derivatives scilifelab.semonash.edunih.govdiva-portal.org

| Series/Compound Type | Number of Ligands | Ki Range | Most Potent Ki |

|---|---|---|---|

| Series 1 (Methylene imidazole (B134444) group) | 1 | 42 nM | 42 nM |

| Series 2 (tert-butylimidazolylacetyl group) | 6 | <5 nM | 4.9 nM |

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding and Modulation

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in a wide range of physiological processes in the central and peripheral nervous systems. nih.govnih.gov While direct evidence for the interaction of 2-(thiophen-3-yl)ethane-1-sulfonamide with nAChRs is not available, the broader chemical space of thiophene-containing compounds has been explored for nAChR activity.

However, the existing research on thiophene derivatives and nAChRs focuses on scaffolds that are structurally distinct from simple sulfonamides. For instance, studies have investigated complex molecules like 2'-fluoro-3'-(substituted thiophenyl)deschloroepibatidine analogues. There is currently a lack of specific data to suggest that the this compound scaffold binds to or modulates nAChR activity.

Other Identified Molecular Targets (e.g., HIV protease, HMG-CoA reductase)

The thiophene sulfonamide scaffold has been investigated for its potential to inhibit other significant molecular targets, notably HIV protease and non-nucleoside reverse transcriptase (NNRT).

HIV Protease: HIV-1 protease is a critical enzyme for viral replication. ingentaconnect.com Researchers have designed and synthesized novel heterocyclic sulfonamides based on the structures of potent protease inhibitors. ingentaconnect.com Some of these new compounds, which contain heterocyclic groups like thiophene, showed excellent HIV-1 protease inhibitory activity, with the best compound exhibiting an inhibitory activity of 0.6 nM. ingentaconnect.com Another study identified a dihydropyrone derivative containing a 2-thiophen-3-yl-ethyl group that exhibited excellent antiviral efficacy against mutant HIV protease. elsevierpure.com

HIV Non-Nucleoside Reverse Transcriptase (NNRT): The thiophene[3,2-d]pyrimidine scaffold has been identified as a promising core for developing potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov In one study, sulfonamide-containing derivatives of this scaffold were found to be highly potent inhibitors of wild-type HIV-1, with EC50 values as low as 7.1 nM. nih.gov These compounds also showed effectiveness against clinically relevant mutant strains of the virus. nih.gov

HMG-CoA Reductase: There is no direct evidence in the reviewed literature to suggest that this compound or related thiophene sulfonamides act as inhibitors of HMG-CoA reductase.

Cellular Uptake and Subcellular Distribution (Excluding Pharmacokinetic Parameters)

Direct experimental data on the cellular uptake and subcellular distribution of this compound are not extensively available in the current scientific literature. However, insights can be drawn from the known properties of structurally related sulfonamide and thiophene-containing compounds. Additionally, computational, or in silico, models can provide theoretical predictions regarding its cellular localization.

It is generally understood that for a compound to exert a biological effect, it must first traverse the cell membrane to reach its intracellular targets. The physicochemical properties of this compound, such as its lipophilicity, size, and charge distribution, would theoretically permit its passage across the lipid bilayer, either through passive diffusion or via carrier-mediated transport.

Once inside the cell, the subcellular distribution of a compound is not uniform and is dictated by its affinity for various organelles and macromolecules. For sulfonamides, studies have shown a wide distribution throughout bodily tissues and fluids, indicating an ability to enter various cell types. drugbank.com Research on different sulfonamide compounds has demonstrated that their concentration within cells, such as erythrocytes, can in some instances be higher than in the extracellular medium. karger.com This suggests the possibility of active uptake or intracellular accumulation.

The distribution of sulfonamides within human blood has been observed to be a rapid process, with the compounds transferring between serum and cells in both directions. jci.org For instance, sulfanilamide (B372717) has been found to be more concentrated in cells than in serum. jci.org

Furthermore, certain sulfonamide derivatives have shown a specific affinity for the endoplasmic reticulum, which is attributed to interactions with sulfonamide receptors present in this organelle. nih.gov While it is not confirmed for this compound, this suggests a potential for localization within specific subcellular compartments.

The thiophene moiety is a component of numerous biologically active molecules known to interact with cellular targets. encyclopedia.pubresearchgate.net Thiophene derivatives have been investigated for a range of pharmacological activities, which presupposes their ability to be taken up by cells. nih.gov For example, certain thiophene-containing compounds have been found to interact with outer membrane proteins of bacteria, facilitating their entry into the cell. frontiersin.org

Table 1: Predicted Subcellular Localization of this compound (Illustrative)

| Cellular Compartment | Predicted Likelihood of Localization | Basis for Prediction |

| Cytosol | High | General distribution of small molecule drugs. |

| Mitochondria | Moderate | Potential for accumulation based on membrane potential. |

| Nucleus | Low to Moderate | Dependent on specific transport mechanisms. |

| Endoplasmic Reticulum | Moderate | Potential interaction with sulfonamide receptors. nih.gov |

| Lysosomes | Low | Typically associated with compounds of a specific pKa. |

Note: This table is for illustrative purposes and is based on general principles of drug distribution and the behavior of related compounds. Specific experimental validation for this compound is required.

In silico prediction tools, which utilize machine learning algorithms based on the chemical structure of a compound, can offer further hypotheses on subcellular localization. nih.gov These computational models analyze features such as molecular weight, logP, and topological polar surface area to predict the probability of a compound accumulating in specific organelles like the mitochondria, nucleus, or lysosomes. While these predictions are theoretical, they can guide experimental studies to verify the subcellular distribution of this compound.

Future Research Directions and Therapeutic Potential of 2 Thiophen 3 Yl Ethane 1 Sulfonamide Analogues

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

A primary focus of future research will be the rational design and synthesis of novel analogues of 2-(thiophen-3-yl)ethane-1-sulfonamide with improved potency and selectivity for specific biological targets. The thiophene (B33073) core is a versatile platform that has been extensively utilized by researchers to develop bioactive heterocyclic compounds. researchgate.net Synthetic strategies will likely involve several key approaches:

Structural Modification and Substructure Splicing: The synthesis of new derivatives can be achieved by splicing together the thiophene-sulfonamide core with other biologically active moieties. nih.gov For instance, novel series of thiophenes have been prepared incorporating isoxazole, benzothiazole, quinoline, and anthracene (B1667546) moieties to assess their anticancer potential. nih.govresearchgate.net This approach aims to create hybrid molecules that may exhibit synergistic or novel mechanisms of action.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound structure are crucial. This involves introducing various substituents onto the thiophene ring and modifying the sulfonamide group to probe the structural requirements for optimal target interaction. The sulfur atom in the thiophene ring can enhance drug-receptor interactions through hydrogen bonding, a feature that can be exploited in SAR studies. nih.gov

Modern Synthetic Methodologies: The development of efficient synthetic routes is essential for generating a diverse library of analogues for screening. nih.gov Methodologies such as the Gewald synthesis, multicomponent reactions, and transition metal-catalyzed cross-coupling reactions can facilitate the creation of novel and structurally complex thiophene derivatives. nih.govresearchgate.net The structures of all newly synthesized compounds are typically confirmed using spectroscopic techniques such as NMR and mass spectrometry. nih.gov

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex diseases such as cancer often involve the dysregulation of multiple signaling pathways, rendering single-target therapies suboptimal. nih.gov The development of multi-target agents, a concept central to polypharmacology, has become an increasingly appealing strategy. nih.gov Sulfonamide derivatives are considered excellent candidates for the design of such multi-target drugs. researchgate.net

Future research on this compound analogues is expected to embrace this multi-targeting paradigm. Kinases, for example, are a family of enzymes that are critical in tumor development and are ideal candidates for a multi-target approach. nih.gov Several multi-kinase inhibitors have already been approved for cancer therapy, demonstrating the viability of this strategy. cancer-research-network.comresearchgate.net

Analogues of this compound could be designed to simultaneously inhibit several key kinases involved in tumor angiogenesis and proliferation, such as vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGF-Rs). cancer-research-network.comnih.gov By concurrently blocking multiple nodes within the oncogenic signaling network, these multi-targeted agents could offer improved efficacy, overcome drug resistance mechanisms, and provide more durable responses in the treatment of complex diseases like non-small cell lung cancer. nih.govnih.gov

Application of Advanced Computational Methods in Drug Design

Computational, or in-silico, methods have become indispensable tools in modern drug discovery, enabling a more rational and efficient design process. nih.govnih.gov The future development of this compound analogues will heavily rely on these advanced computational techniques to guide synthesis and prioritize candidates for biological testing.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target, allowing for the estimation of binding affinity. nih.gov Molecular docking studies can elucidate the binding mode of thiophene-sulfonamide analogues within the active site of a target protein, such as an enzyme or receptor, providing insights for structural modifications to enhance binding. nih.govnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a detailed view of the dynamic behavior of the ligand-target complex over time. nih.gov This can help assess the stability of the binding interaction and identify key residues involved in the interaction, offering a more nuanced understanding than static docking models.

ADME/Tox Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of drug candidates early in the discovery process. mdpi.com This in-silico analysis helps to identify compounds with potentially poor pharmacokinetic profiles or toxicity issues, allowing researchers to focus resources on more promising candidates. researchgate.net

By integrating these computational methods, researchers can screen virtual libraries of potential analogues, refine their designs based on predicted interactions, and select the most promising compounds for synthesis and subsequent in vitro and in vivo evaluation. researchgate.netnih.gov

Development as Research Probes for Biological Pathways

Highly potent and selective inhibitors are invaluable tools for the scientific community, serving as chemical probes to investigate and elucidate complex biological pathways. As the design and synthesis of this compound analogues yield compounds with high selectivity for specific targets, such as a particular kinase or enzyme isoform, these molecules become powerful research probes.

A selective inhibitor can be used in cell-based assays or animal models to dissect the specific function of its target protein. By observing the downstream cellular effects of inhibiting a single target, researchers can map its role within signaling cascades and understand its contribution to both normal physiology and disease states. For example, a highly selective inhibitor of a specific carbonic anhydrase isoenzyme could be used to clarify the unique biological role of that enzyme. nih.gov The aromaticity and functionalizability of the thiophene ring contribute to its ability to bind specifically to receptors, a key property for a successful research probe. mdpi.com The development of these analogues therefore not only holds therapeutic promise but also contributes fundamental tools for advancing biological knowledge.

Pre-clinical in vitro Investigations for Broader Therapeutic Applications

The therapeutic potential of novel this compound analogues must be rigorously evaluated through pre-clinical in vitro studies. The primary focus has often been on anticancer activity, with numerous studies evaluating the cytotoxicity of thiophene-sulfonamide derivatives against a wide panel of human cancer cell lines. nih.govnih.gov

Compounds are typically screened against cell lines representing various cancers, such as breast (MCF-7, MDA-MB-231), cervical (HeLa), liver (HepG2), and colon (SW480), to determine their potency, often expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values. nih.govnih.govresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected Thiophene-Sulfonamide Analogues

| Compound | Cell Line | Activity | IC50 / GI50 (µM) | Reference |

|---|---|---|---|---|

| Compound 6 | MCF-7 (Breast) | Cytotoxic | 10.25 | nih.govresearchgate.net |

| Compound 7 | MCF-7 (Breast) | Cytotoxic | 9.70 | nih.govresearchgate.net |

| Compound 9 | MCF-7 (Breast) | Cytotoxic | 9.55 | nih.govresearchgate.net |

| Compound 13 | MCF-7 (Breast) | Cytotoxic | 9.39 | nih.govresearchgate.net |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | HeLa (Cervical) | Growth Inhibition | 7.2 ± 1.12 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB231 (Breast) | Growth Inhibition | 4.62 ± 0.13 | nih.gov |

| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MCF-7 (Breast) | Growth Inhibition | 7.13 ± 0.13 | nih.gov |

| Isopimaric acid acyl-5-bromothiophene-2-sulfonamide (5b) | Hela (Cervical) | Inhibition Rate >90% at 100 µM | Not Reported | researchgate.net |

| Isopimaric acid acyl-5-bromothiophene-2-sulfonamide (5b) | MDA-MB-231 (Breast) | Inhibition Rate >90% at 100 µM | Not Reported | researchgate.net |

Beyond oncology, the versatile thiophene-sulfonamide scaffold suggests potential in other therapeutic areas. Future research should broaden the scope of in vitro investigations to include:

Enzyme Inhibition Assays: Screening against panels of enzymes, such as various carbonic anhydrase isoforms, could identify potent and selective inhibitors for conditions like glaucoma. nih.gov

Antimicrobial Activity: Thiophene derivatives have been investigated for their antibacterial and antifungal properties, and new analogues should be screened against clinically relevant microbial strains. nih.govjournalwjarr.com

Anti-inflammatory Assays: Given that some thiophene-based drugs are known for their anti-inflammatory properties, new compounds could be tested in assays that measure the inhibition of inflammatory mediators. researchgate.net

These broader pre-clinical investigations will be crucial for uncovering the full therapeutic potential of novel this compound analogues and identifying new avenues for drug development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products